({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696327
InChI: InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
SMILES:
Molecular Formula: C14H19ClO
Molecular Weight: 238.75 g/mol

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

CAS No.:

Cat. No.: VC17696327

Molecular Formula: C14H19ClO

Molecular Weight: 238.75 g/mol

* For research use only. Not for human or veterinary use.

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene -

Specification

Molecular Formula C14H19ClO
Molecular Weight 238.75 g/mol
IUPAC Name 3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene
Standard InChI InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Standard InChI Key HADQBOZAQXBQRW-UHFFFAOYSA-N
Canonical SMILES C1CC1(CCCOCC2=CC=CC=C2)CCl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene, reflecting its benzyl ether core (C₆H₅–CH₂–O–), a three-carbon propoxy chain (–O–CH₂–CH₂–CH₂–), and a cyclopropane ring substituted with a chloromethyl group (–C₃H₅–CH₂Cl). Its molecular formula, C₁₄H₁₉ClO, corresponds to a molecular weight of 238.75 g/mol.

Structural Features

The compound’s structure integrates three key components:

  • Benzene ring: Provides aromatic stability and serves as a hydrophobic anchor.

  • Propoxy linker: A flexible three-carbon chain that enhances solubility and spatial separation between functional groups.

  • Chloromethylcyclopropane: A strained cyclopropane ring with a reactive chloromethyl substituent, enabling nucleophilic substitution or cross-coupling reactions .

The canonical SMILES representation, C1CC1(CCCOCC2=CC=CC=C2)CCl, and InChIKey, HADQBOZAQXBQRW-UHFFFAOYSA-N, further delineate its connectivity.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is documented, analogous compounds suggest a multi-step strategy:

  • Cyclopropanation: Formation of the chloromethylcyclopropane via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis .

  • Etherification: Coupling the cyclopropane derivative with 3-chloropropanol under Mitsunobu conditions or Williamson ether synthesis.

  • Benzylation: Attachment of the benzyl group through nucleophilic substitution or Friedel-Crafts alkylation .

A related synthesis of cyclopropyl-methyl-benzene (CAS 1667-00-1) involved cyclopropanation of allylbenzene derivatives, as reported in J. Am. Chem. Soc. (1960) . Adapting such methods could yield the target compound.

Physicochemical Properties

Thermodynamic and Physical Data

Experimental data for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene remains limited, but inferences can be drawn from structurally similar compounds:

PropertyValue (This Compound)Related Compound (C₁₀H₁₃ClO)
Molecular Weight (g/mol)238.75184.66
Boiling Point (K)Not reported501.83 (analogue)
logP (Octanol-Water)Estimated ~3.73.772
ΔfH° (liquid, kJ/mol)Not reported-108.00 ± 4.50

The chloromethyl group increases molecular polarity compared to non-halogenated analogues, potentially enhancing solubility in polar aprotic solvents .

Applications and Research Findings

Pharmaceutical Intermediates

Compounds featuring chloromethyl groups and cyclopropane rings are pivotal in drug discovery. For example:

  • Chloromethylcyclopropane derivatives serve as precursors to protease inhibitors and kinase modulators.

  • The propoxybenzene scaffold is prevalent in antihistamines and antidepressants, suggesting potential bioactivity .

Materials Science

The strained cyclopropane ring may impart unique rigidity to polymer backbones, while the chloromethyl group allows post-polymerization functionalization.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzeneC₁₄H₁₉ClO238.75Propoxy linker, chloromethyl group
[1-(Chloromethyl)cyclopropyl]benzeneC₁₀H₁₁Cl166.65Lacks propoxy chain
((3-Chloropropoxy)methyl)benzeneC₁₀H₁₃ClO184.66 Shorter chain, no cyclopropane
Cyclopropyl-methyl-benzeneC₁₀H₁₂132.20 No chlorine or ether groups

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Developing scalable routes with higher yields.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

  • Material Applications: Incorporating the compound into supramolecular assemblies or MOFs.

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